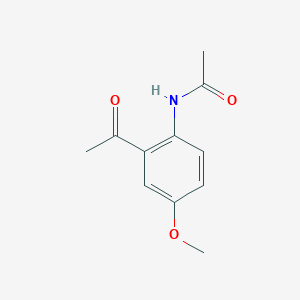
Acetamide, N-(2-acetyl-4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-acetyl-4-methoxyphenyl)-: is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of an acetamide group attached to a methoxyphenyl ring. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with ammonia under reductive amination conditions.
Reaction with Anhydrous Acetic Acid: Another method involves the reaction of anhydrous acetic acid with acetonitrile and hydrogen chloride gas in an ice bath, producing acetyl chloride as a byproduct.
Industrial Production Methods: The industrial production of Acetamide, N-(2-acetyl-4-methoxyphenyl)- typically involves large-scale synthesis using the above-mentioned methods, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in studying reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development and pharmaceutical formulations.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-acetyl-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Acetamide, N-(4-methoxyphenyl)-: Similar structure but with a different substitution pattern on the phenyl ring.
Acetamide, N-(2-methoxyphenyl)-: Another similar compound with a methoxy group at a different position.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains additional methoxy groups on the phenyl ring.
Uniqueness:
- The presence of both acetyl and methoxy groups in Acetamide, N-(2-acetyl-4-methoxyphenyl)- provides unique chemical properties and reactivity.
- Its specific substitution pattern allows for distinct interactions in chemical and biological systems, making it valuable for targeted applications.
Propriétés
Numéro CAS |
52417-34-2 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-(2-acetyl-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-7(13)10-6-9(15-3)4-5-11(10)12-8(2)14/h4-6H,1-3H3,(H,12,14) |
Clé InChI |
RHQCJXHCQABOJR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)

![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)

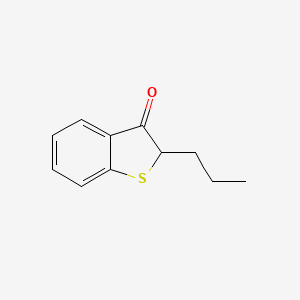
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)
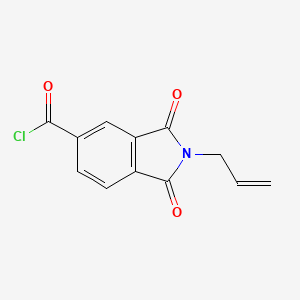
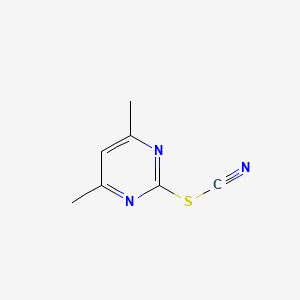
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)

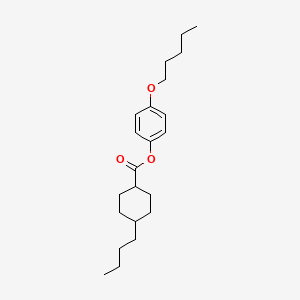
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
